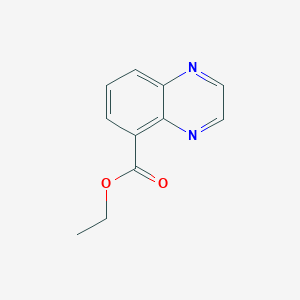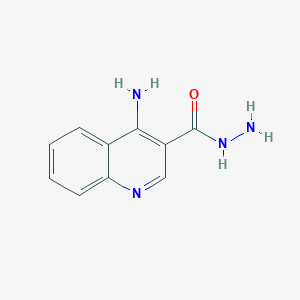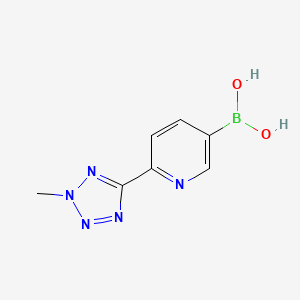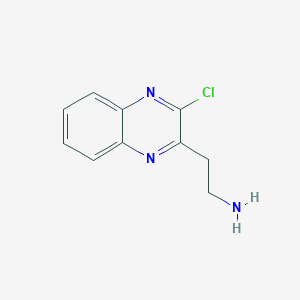
2-(3-Chloroquinoxalin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloroquinoxalin-2-yl)ethanamine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the third position of the quinoxaline ring and an ethanamine side chain at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with 3-chlorobenzoyl chloride, followed by cyclization to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloroquinoxalin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(3-Chloroquinoxalin-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)ethanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a quinoxaline core.
Carbadox: Used in animal feed to promote growth and prevent disease.
Uniqueness
2-(3-Chloroquinoxalin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
2-(3-chloroquinoxalin-2-yl)ethanamine |
InChI |
InChI=1S/C10H10ClN3/c11-10-9(5-6-12)13-7-3-1-2-4-8(7)14-10/h1-4H,5-6,12H2 |
Clave InChI |
CXJWKVNAKWFMTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


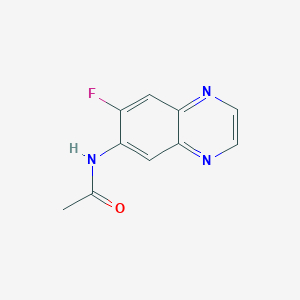
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)



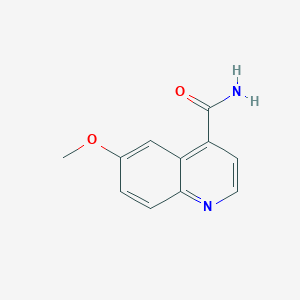
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
